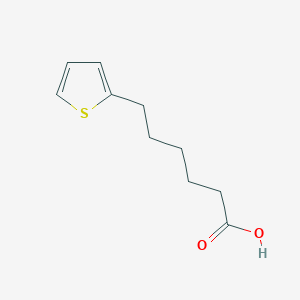

6-(Thiophen-2-yl)hexanoic acid

Description

Contextualization of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key building block in the synthesis of a vast array of organic compounds. ontosight.airesearchgate.net Its derivatives are found in numerous natural products and are integral to many commercially successful pharmaceuticals and advanced materials. researchgate.netnih.gov The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Furthermore, the electronic properties of thiophene make it a valuable component in organic electronics, where it can be incorporated into conductive polymers, dyes, and organic semiconductors. ontosight.airesearchgate.net The reactivity of the thiophene ring allows for functionalization at various positions, enabling the fine-tuning of its electronic and physical properties. nih.gov

Significance of Long-Chain Alkanoic Acids in Chemical Synthesis

Long-chain alkanoic acids, commonly known as fatty acids, are fundamental components of lipids and play crucial roles in biological systems. In chemical synthesis, their long hydrocarbon chains impart specific physical properties, such as hydrophobicity and the ability to self-assemble. This self-assembly is a key feature, leading to the formation of organized structures like monolayers and micelles. beilstein-journals.orgresearchgate.net The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and salt formation. This functionality is particularly important for anchoring molecules to surfaces, a critical aspect in the development of sensors and modified electrodes. beilstein-journals.orgrsc.org The combination of a long, flexible chain and a reactive end-group makes long-chain alkanoic acids versatile building blocks in the construction of complex molecular architectures.

Overview of Research Trajectories for Thiophene-Alkanoic Acid Scaffolds

The fusion of a thiophene unit with an alkanoic acid chain gives rise to a bifunctional molecule with distinct domains: the electronically active thiophene head and the flexible, anchor-enabling alkanoic acid tail. This unique combination has opened up several promising research avenues.

One major area of investigation is in the field of organic electronics and materials science . Researchers are exploring the use of thiophene-alkanoic acids in the development of organic solar cells and conductive polymers. For instance, a derivative, 6-(4-(thiophen-2-yl)phenoxy)hexanoic acid, has been synthesized and characterized for its potential to enhance the power conversion efficiency of hybrid solar cells. ntu.edu.sg In this context, the thiophene moiety often acts as an electron donor. Another example is the synthesis of 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid, which serves as a comonomer in the creation of alternating copolymers with specific electrochemical and capacitive properties for potential use in biosensors. ontosight.ainih.gov

Another significant research trajectory is the formation of self-assembled monolayers (SAMs) on various substrates. The carboxylic acid group of the thiophene-alkanoic acid can bind to metal or metal oxide surfaces, while the thiophene units can be tailored to control the electronic properties of the surface. beilstein-journals.orgacs.org These SAMs are being investigated for applications in molecular electronics, sensors, and as protective coatings. The ability of these molecules to form well-ordered layers is crucial for these applications. beilstein-journals.org

While a specific, simple synthesis for 6-(Thiophen-2-yl)hexanoic acid is not extensively detailed in readily available literature, its synthesis can be inferred from established organic chemistry principles. A plausible route would involve the lithiation of thiophene at the 2-position using a strong base like n-butyllithium, followed by a reaction with a suitable electrophile such as a 6-halo-hexanoic acid ester. Subsequent hydrolysis of the ester would yield the desired this compound. The synthesis of related, more complex structures often involves multi-step sequences, including cross-coupling reactions to construct the thiophene-containing core, followed by the attachment of the hexanoic acid chain. nih.gov

The physicochemical properties of this compound are critical for its application. Below is a table summarizing some of its key characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂S |

| Molecular Weight | 198.28 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The characterization of this compound and its derivatives typically involves a suite of spectroscopic and analytical techniques to confirm the structure and purity.

| Characterization Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the carbon-hydrogen framework of the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the thiophene ring. ontosight.ai |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. ntu.edu.sg |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the thiophene chromophore. ntu.edu.sg |

| Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | To analyze the thermal properties of the material, such as melting point and decomposition temperature. ntu.edu.sg |

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-2-ylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-10(12)7-3-1-2-5-9-6-4-8-13-9/h4,6,8H,1-3,5,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRMMRTWWJNTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Thiophen 2 Yl Hexanoic Acid and Its Analogs

Conventional Organic Synthesis Approaches

Traditional organic chemistry provides a robust toolbox for the construction of 6-(thiophen-2-yl)hexanoic acid and its derivatives. These methods rely on the stepwise formation of carbon-carbon and carbon-heteroatom bonds and the manipulation of functional groups.

Chain Elongation Strategies from Thiophene (B33073) Precursors

One of the most direct methods to synthesize this compound involves extending a carbon chain from a thiophene starting material. A common approach is the Friedel-Crafts acylation. In this reaction, thiophene is acylated with a derivative of a six-carbon dicarboxylic acid, such as adipoyl chloride or its half-ester, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This introduces a 6-oxo-6-(thiophen-2-yl)hexanoic acid intermediate. The ketone functionality can then be reduced to a methylene (B1212753) group (–CH₂–) through methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction to yield the final product.

Another strategy involves the reaction of 2-lithiothiophene (generated by treating thiophene with an organolithium reagent like n-butyllithium) with a suitable six-carbon electrophile. For instance, reacting 2-lithiothiophene with 6-bromohexanenitrile (B1266044) would form 6-(thiophen-2-yl)hexanenitrile, which can then be hydrolyzed under acidic or basic conditions to afford this compound.

| Strategy | Thiophene Precursor | Reagent | Intermediate | Final Step |

| Friedel-Crafts Acylation | Thiophene | Adipoyl chloride half-ester, AlCl₃ | Methyl 6-oxo-6-(thiophen-2-yl)hexanoate | Ketone Reduction & Ester Hydrolysis |

| Nucleophilic Addition | 2-Lithiothiophene | 6-Bromohexanenitrile | 6-(Thiophen-2-yl)hexanenitrile | Nitrile Hydrolysis |

Coupling Reactions Involving Thiophene and Hexanoic Acid Moieties

Modern cross-coupling reactions offer powerful and versatile methods for forming the crucial C-C bond between the thiophene ring and the hexanoic acid chain. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are prominent examples. nih.gov

In a Suzuki coupling, a thiophene boronic acid or boronate ester is reacted with a halogenated hexanoic acid derivative (e.g., methyl 6-bromohexanoate) in the presence of a palladium catalyst and a base. nih.gov Conversely, a Stille coupling would involve the reaction of a stannylated thiophene (e.g., 2-(tributylstannyl)thiophene) with a similar halogenated hexanoic acid derivative, also catalyzed by a palladium complex. nih.gov These methods are valued for their high functional group tolerance and generally good yields. nih.gov

| Coupling Reaction | Thiophene Reagent | Hexanoic Acid Reagent | Catalyst System |

| Suzuki Coupling | Thiophen-2-ylboronic acid | Methyl 6-bromohexanoate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Stille Coupling | 2-(Tributylstannyl)thiophene | Methyl 6-bromohexanoate | Pd catalyst (e.g., Pd(PPh₃)₄) |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a synthetic strategy where a precursor molecule already containing the complete carbon skeleton is converted into the target compound by modifying its functional groups. ub.eduvanderbilt.edufiveable.mesolubilityofthings.comscribd.com For instance, 6-(thiophen-2-yl)hexan-1-ol can be oxidized to this compound. This oxidation can be achieved using a variety of reagents, from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, or using catalytic methods. solubilityofthings.com

Similarly, the hydrolysis of a corresponding ester, such as methyl 6-(thiophen-2-yl)hexanoate, under acidic or basic conditions provides a straightforward route to the carboxylic acid. Another precursor could be 6-(thiophen-2-yl)hexanal, which can be readily oxidized to the desired carboxylic acid using reagents like Tollens' reagent or potassium dichromate. fiveable.me

| Precursor Compound | Functional Group | Reaction Type | Typical Reagents |

| 6-(Thiophen-2-yl)hexan-1-ol | Alcohol | Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) |

| Methyl 6-(thiophen-2-yl)hexanoate | Ester | Hydrolysis | NaOH (aq), then H₃O⁺ |

| 6-(Thiophen-2-yl)hexanenitrile | Nitrile | Hydrolysis | H₂SO₄ (aq), heat |

| 6-(Thiophen-2-yl)hexanal | Aldehyde | Oxidation | Ag₂O (Tollens' reagent), K₂Cr₂O₇ |

Stereoselective Synthesis Considerations for Related Thienylalkanoic Acids

While this compound itself is achiral, its analogs with substituents on the alkyl chain may possess stereocenters. The stereoselective synthesis of such chiral thienylalkanoic acids is crucial for applications in pharmacology and materials science, as different stereoisomers can exhibit distinct biological activities or physical properties.

Achieving stereoselectivity requires the use of chiral catalysts, auxiliaries, or starting materials. For example, an asymmetric hydrogenation of a thienyl-substituted unsaturated carboxylic acid using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could establish a specific stereocenter on the alkyl chain. Another approach involves the use of biocatalysis, where enzymes can perform highly stereoselective transformations. mdpi.comresearchgate.netentrechem.com For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic thienylalkanoic ester, selectively hydrolyzing one enantiomer to the desired chiral acid while leaving the other as the unreacted ester. The synthesis of C-ketoside derivatives, which can be challenging due to stereochemical control at the anomeric position, highlights the complexity and importance of stereoselective methods in related fields. mdpi.com

Biosynthetic Pathways and Biocatalytic Transformations

Beyond conventional chemistry, biological systems offer sophisticated and environmentally benign routes for producing complex molecules. Enzymes and microorganisms can be harnessed to synthesize thienylalkanoic acids or to incorporate them into larger biopolymers. mdpi.comresearchgate.netillinois.edu

Microbial Production of Thienylalkanoic Acid-Containing Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials. nih.govnih.govresearchgate.net The composition of these bioplastics is highly dependent on the metabolic pathways of the microorganism and the carbon sources provided in the growth medium. nih.govnih.gov This substrate-dependent incorporation allows for the creation of novel functionalized PHAs.

Certain bacteria, particularly species of Pseudomonas, are known to produce medium-chain-length PHAs (mcl-PHAs) from fatty acids via the β-oxidation pathway. nih.govnih.gov When these bacteria are fed a non-natural fatty acid analog like this compound, their enzymatic machinery can recognize and process it. The this compound is activated to its coenzyme A (CoA) thioester and subsequently undergoes β-oxidation, generating (R)-3-hydroxy-6-(thiophen-2-yl)hexanoyl-CoA. This hydroxyacyl-CoA intermediate can then be intercepted by the PHA synthase enzyme and incorporated as a monomer into the growing polyester (B1180765) chain.

The result is a novel PHA polymer containing thiophene moieties as pendant groups along the polyester backbone. These functionalized biopolymers have unique properties and potential applications in areas such as drug delivery, specialty elastomers, and functional coatings.

| Bacterial Strain | Carbon Source | Key Metabolic Pathway | Monomer Incorporated | Resulting Polymer |

| Pseudomonas putida | This compound | β-Oxidation | (R)-3-hydroxy-6-(thiophen-2-yl)hexanoyl-CoA | Poly(3-hydroxy-6-(thiophen-2-yl)hexanoate) copolymer |

| Recombinant E. coli | This compound | Engineered β-Oxidation | (R)-3-hydroxy-6-(thiophen-2-yl)hexanoyl-CoA | Poly(3-hydroxy-6-(thiophen-2-yl)hexanoate) copolymer |

Enzymatic Resolution of Thio-Substituted Acids for Enantiomeric Purity

The production of enantiomerically pure compounds is critical in the pharmaceutical and chemical industries. Enzymatic kinetic resolution (EKR) represents a powerful method for separating racemic mixtures of chiral molecules, including thio-substituted acids and their derivatives. This technique leverages the high stereoselectivity of enzymes, particularly lipases and esterases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate.

Lipases are widely used due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. mdpi.comnih.gov In a typical EKR of a racemic carboxylic acid ester, a lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For instance, the enzymatic resolution of α-sulfinyl esters using lipoprotein lipase from Burkholderia sp. has been shown to provide both the unreacted esters and the corresponding α-sulfinyl carboxylic acids in high yields and excellent enantiomeric ratios (E > 1000). nih.gov

Similarly, the addition of a thiol surrogate to racemic starting materials can facilitate EKR. In one study, the addition of 3,4-dimethoxybenzyl thiol to racemic 4-hydroxycyclohexenone produced a thio-adduct that could be resolved using a lipase with vinyl acetate, yielding the desired products with an enantiomeric excess (e.e.) of 98%. researchgate.net Nitrilase biocatalysts have also been employed in the dynamic kinetic resolution (DKR) of racemic α-thionitriles, affording the corresponding carboxylic acids with high conversions and excellent e.e. under mild conditions. researchgate.net The choice of enzyme is crucial; studies on Morita-Baylis-Hillman acetates showed that lipases from Pseudomonas fluorescens and Pseudomonas cepacia were highly effective, whereas other lipases showed lower selectivity. d-nb.info

The following table summarizes the performance of various enzymes in the kinetic resolution of different thio-substituted or analogous substrates.

| Enzyme | Substrate Type | Reaction | Enantiomeric Excess (e.e.) | Conversion | Reference |

| Lipoprotein lipase (Burkholderia sp.) | α-Sulfinyl ester | Hydrolysis | >99% | ~50% | nih.gov |

| Lipase (unspecified) | 3-(3,4-dimethoxybenzylthio)-4-hydroxycyclohexanone | Acylation | 98% | N/A | researchgate.net |

| Nitrilase (Nit27) | α-thionitrile | Hydrolysis (DKR) | Good to Excellent | High | researchgate.net |

| Pseudomonas fluorescens lipase | Morita-Baylis-Hillman acetate | Hydrolysis | >90% | ~50% | d-nb.info |

| Pseudomonas cepacia lipase | Morita-Baylis-Hillman acetate | Hydrolysis | >90% | ~50% | d-nb.info |

| Burkholderia cepacia lipase | Fluorinated arylcarboxylic acid ester | Transesterification | High | ~50% | mdpi.com |

Optimization of Bioreactor Conditions for Thienylalkanoic Acid Precursor Production

The biotechnological production of dicarboxylic acids, which are precursors for compounds like this compound, is a growing field aimed at replacing petrochemical-based processes. nih.govmdpi.com The efficient synthesis of these precursors in microbial chassis such as Escherichia coli and Saccharomyces cerevisiae requires careful optimization of bioreactor conditions and metabolic engineering. nih.govnih.gov

Key process parameters that significantly influence product yield include pH, aeration (O2 levels), and carbon dioxide concentration. nih.gov For the production of C4 dicarboxylic acids in engineered S. cerevisiae, maintaining an optimal pH and providing CO2 enrichment were found to be critical for maximizing the yield. nih.gov In fed-batch fermentation processes, controlling the substrate feed rate is essential to avoid the accumulation of inhibitory byproducts and to maintain robust cell growth and productivity. For example, in the production of adipic acid in E. coli, a fed-batch strategy led to a significantly higher titer compared to batch cultures. nih.gov

Metabolic engineering strategies are often employed in conjunction with bioreactor optimization. This can involve the overexpression of key enzymes in the desired pathway or the deletion of genes in competing pathways to channel the carbon flux towards the target molecule. nih.gov For the synthesis of the adipic acid precursor α-aminoadipate, an optimization algorithm was used to predict genetic modifications that led to a 13-fold increase in titer. mdpi.com The final engineered E. coli strain produced 68.0 g/L of adipic acid in a fed-batch fermentation process. nih.gov

The table below illustrates key parameters and results from studies on the bioreactor production of dicarboxylic acids and their precursors.

| Organism | Product | Bioreactor Mode | Key Optimized Parameter(s) | Titer/Yield | Reference |

| Saccharomyces cerevisiae | Malic acid (C4) | Batch | pH, CO2, O2 | 0.48 mol/mol glucose | nih.gov |

| Escherichia coli | Adipic acid | Fed-batch | Metabolic pathway engineering | 68.0 g/L | nih.gov |

| Escherichia coli | α-aminoadipate | N/A | Metabolic pathway engineering | 1.10 ± 0.02 g/L | mdpi.com |

| Clostridium butyricum | Acetic/Butyric Acid | Fed-batch (MBR) | Continuous product removal | 37.88 g/L/h (acetic acid) | mdpi.com |

Novel Synthetic Route Development for Thiophene-Carboxylic Acid Derivatives

The development of efficient and versatile synthetic routes to thiophene-carboxylic acid derivatives is an area of active research, driven by their utility as building blocks in pharmaceuticals and materials science. beilstein-journals.org Several novel methodologies have been established to construct and functionalize the thiophene ring.

One common strategy involves the functionalization of a pre-existing thiophene ring. For instance, halogenated 2-thiophenecarboxylic acids can be prepared from starting materials like tetrachlorothiophene (B1294677) or 3-methylthiophene. beilstein-journals.orgresearchgate.net Key reactions in these routes include lithiation or Grignard formation followed by carbonation with carbon dioxide, or palladium-catalyzed carbonylation. beilstein-journals.orgresearchgate.net Another approach involves the reaction of thiophenes with a CCl4–CH3OH system in the presence of catalysts like Fe(acac)3 or Mo(CO)6 to introduce a carboxylic acid group at the 2-position, with yields ranging from 44–85%. semanticscholar.org

Ring-forming reactions provide another powerful avenue to thiophene-carboxylic acid derivatives. A one-step synthesis can be achieved through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov Another method involves reacting benzylidene derivatives of chloro aldehydes with 2-mercaptoacetic acid to form the thiophene ring and carboxylic acid functionality simultaneously. researchgate.net The synthesis of tiagabine, a drug containing a bis-thiophene moiety, is accomplished by coupling ethyl nipecotate with a pre-formed thiophene fragment, which itself can be synthesized via lithium-halogen exchange of 2-bromo-3-methylthiophene. nih.gov

The table below compares different synthetic routes to various thiophene-carboxylic acid derivatives.

| Starting Material(s) | Key Reagents/Reaction Type | Product Type | Yield | Reference |

| Tetrachlorothiophene | n-Butyllithium, CO2 | 3,4,5-Trichloro-2-thiophenecarboxylic acid | N/A | beilstein-journals.orgresearchgate.net |

| 2,4-Dibromo-3-methylthiophene | Grignard formation, CO2 | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | N/A | beilstein-journals.org |

| Thiophene | CCl4, CH3OH, Fe(acac)3 catalyst | 2-Thiophenecarboxylic acid | 44–85% | semanticscholar.org |

| N-(4-acetylphenyl)-2-chloroacetamide, Thiocarbamoyl compounds | Cyclization/Condensation | Substituted thiophene-2-carboxamides | N/A | nih.gov |

| Benzylidene chloro aldehyde, 2-Mercaptoacetic acid | Ring formation | Dihydrocyclopenta[b]thiophene-2-carboxylic acid | N/A | researchgate.net |

Chemical Reactivity and Derivatization of 6 Thiophen 2 Yl Hexanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 6-(thiophen-2-yl)hexanoic acid is a primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for creating esters, amides, and other activated acyl species, which serve as key intermediates in the synthesis of more complex molecules.

Esterification and Amidation Reactions for Conjugate Synthesis

Esterification and amidation reactions of this compound are pivotal for the synthesis of conjugates, where the thiophene-containing moiety is linked to other molecules of interest, such as peptides, polymers, or fluorescent labels.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. Dehydration then yields the corresponding ester. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

| Reactant (Alcohol) | Catalyst | Product | Application |

| Methanol | H₂SO₄ | Methyl 6-(thiophen-2-yl)hexanoate | Intermediate for further synthesis |

| Poly(ethylene glycol) (PEG) | DCC/DMAP | PEG-6-(thiophen-2-yl)hexanoate conjugate | Drug delivery, biomaterials |

| Fluorescent alcohol | EDC/HOBt | Fluorescently labeled 6-(thiophen-2-yl)hexanoate | Biological imaging |

Amidation , the formation of an amide bond, is a cornerstone of bioconjugation chemistry. Direct reaction of this compound with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are commonly employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with the amine to form the amide bond under mild conditions. nih.gov

| Reactant (Amine) | Coupling Reagents | Product | Application |

| Peptide | EDC/NHS | Peptide-6-(thiophen-2-yl)hexanamide conjugate | Targeted drug delivery, diagnostics |

| Amino-modified DNA | DCC/HOBt | DNA-6-(thiophen-2-yl)hexanamide conjugate | Bionanotechnology |

| Primary amine | TBTU/DIPEA | N-substituted 6-(thiophen-2-yl)hexanamide | Synthetic intermediate |

Formation of Anhydrides and Acid Chlorides

For enhanced reactivity in nucleophilic acyl substitution, this compound can be converted into more reactive derivatives such as acid anhydrides and acid chlorides.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the carboxylate salt with an acyl chloride. Symmetrical anhydrides of this compound are useful for acylation reactions where half of the anhydride (B1165640) is regenerated as the carboxylic acid.

Acid chlorides , specifically 6-(thiophen-2-yl)hexanoyl chloride, are highly reactive acylating agents. They are typically synthesized by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgchemicalbook.comprepchem.com The conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. For instance, the synthesis of 2-hexanoylthiophene (B1595107) can be achieved by the Friedel-Crafts acylation of thiophene (B33073) with hexanoyl chloride in the presence of a Lewis acid like tin(IV) chloride (SnCl₄). prepchem.com

| Reagent | Product | Key Features |

| Thionyl chloride (SOCl₂) | 6-(Thiophen-2-yl)hexanoyl chloride | Highly reactive, used for acylation reactions |

| Acetic anhydride | Mixed anhydride of this compound and acetic acid | Moderately reactive acylating agent |

Nucleophilic Acyl Substitution Pathways

The reactions of the carboxylic acid moiety of this compound and its derivatives proceed through a common mechanistic pathway known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of a leaving group, which regenerates the carbonyl double bond.

The reactivity of the carboxylic acid derivative is largely determined by the nature of the leaving group. Acid chlorides are the most reactive due to the excellent leaving group ability of the chloride ion. Anhydrides are also highly reactive. Esters and amides are less reactive and more stable, making them suitable for many biological applications. The general order of reactivity is: Acid chloride > Anhydride > Thioester > Ester > Amide.

This predictable reactivity allows for the strategic conversion of this compound into a variety of derivatives. For example, the highly reactive 6-(thiophen-2-yl)hexanoyl chloride can be used to synthesize esters, amides, and other acyl compounds that cannot be readily prepared directly from the parent carboxylic acid.

Transformations of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution and can be functionalized through various metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on 2-substituted thiophenes is influenced by the nature of the substituent. The hexanoic acid chain at the 2-position of the thiophene ring is an alkyl group, which is an electron-donating group through an inductive effect. latech.edutaylorfrancis.com Electron-donating groups activate the aromatic ring towards electrophilic attack and are ortho, para-directing. latech.edutaylorfrancis.comwikipedia.orglasalle.edu In the case of the 2-substituted thiophene ring, the "ortho" position is the 3-position and the "para" position is the 5-position. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the 5-position due to less steric hindrance compared to the 3-position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 6-(5-Bromo-thiophen-2-yl)hexanoic acid |

| Nitration | HNO₃/H₂SO₄ | 6-(5-Nitro-thiophen-2-yl)hexanoic acid |

| Acylation | Acetyl chloride/AlCl₃ | 6-(5-Acetyl-thiophen-2-yl)hexanoic acid google.com |

The presence of the carboxylic acid group on the side chain can influence the reaction conditions. Strong acidic conditions used in some electrophilic substitutions might require protection of the carboxylic acid group, for example, as an ester, to prevent unwanted side reactions.

Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of the thiophene ring by forming new carbon-carbon or carbon-heteroatom bonds. These reactions typically involve the coupling of a halogenated thiophene derivative with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.

To utilize these reactions, this compound would first need to be halogenated, typically at the 5-position as described above, to provide the necessary halide handle.

Suzuki Coupling: This reaction involves the coupling of a boronic acid or boronate ester with an organohalide. For example, the 5-bromo derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic substituents.

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The 5-halo-6-(thiophen-2-yl)hexanoic acid derivative could be coupled with a variety of alkynes to introduce alkynyl functionalities. wikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner. The Grignard reagent prepared from a 5-halo-6-(thiophen-2-yl)hexanoic acid derivative could be coupled with another organohalide.

| Coupling Reaction | Reactants | Catalyst | Product |

| Suzuki | 6-(5-Bromo-thiophen-2-yl)hexanoic acid + Arylboronic acid | Pd(PPh₃)₄ | 6-(5-Aryl-thiophen-2-yl)hexanoic acid |

| Sonogashira | 6-(5-Iodo-thiophen-2-yl)hexanoic acid + Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 6-(5-Alkynyl-thiophen-2-yl)hexanoic acid |

| Kumada | Grignard of 6-(5-bromo-thiophen-2-yl)hexanoic acid + Aryl halide | Ni(dppp)Cl₂ | 6-(5-Aryl-thiophen-2-yl)hexanoic acid |

These cross-coupling reactions offer a versatile strategy for the synthesis of highly functionalized thiophene derivatives with tailored electronic and steric properties, starting from this compound.

Ring-Opening and Cyclization Reactions of Thiophene Derivatives

The thiophene ring, while aromatic, can participate in a variety of ring-opening and cyclization reactions, particularly under specific reaction conditions or when suitably substituted. These transformations are crucial for the synthesis of diverse heterocyclic and acyclic compounds.

Reactions involving the cleavage of the carbon-sulfur bonds in the thiophene ring have been observed. For instance, certain thiophene derivatives can undergo ring-opening upon reaction with specific reagents. One study reported a novel thiophene ring-opening reaction of 2-chloro-3-nitro-oxothienopyridine with thiobenzoylhydrazides in the presence of triethylamine, leading to the formation of new 6-sulfanyl-4-pyridine-thiadiazoline conjugates. rsc.org While not directly involving this compound, this demonstrates the susceptibility of the thiophene ring to nucleophilic attack and subsequent cleavage under certain conditions. Furthermore, reactions of various thiophene derivatives with an aluminium(I) reagent have been shown to result in carbon–sulfur bond activation and ring-expansion of the heterocycle. rsc.org

Intramolecular cyclization reactions are also a key feature of thiophene derivatives, particularly those bearing appropriate side chains. For this compound, the hexanoic acid chain presents the possibility of intramolecular acylation onto the thiophene ring, which could lead to the formation of a fused bicyclic ketone. Such reactions are typically promoted by strong acids or other activating agents. While specific examples for this compound are not prevalent in the reviewed literature, the general principles of Friedel-Crafts acylation suggest this as a plausible transformation.

Moreover, the synthesis of thiophene derivatives often involves cyclization reactions of functionalized acyclic precursors. These methods provide a powerful tool for constructing the thiophene ring with various substitution patterns. nih.gov For instance, the iodocyclization of suitably functionalized alkynes is a significant synthetic route for preparing iodine-containing thiophenes, which can then be further functionalized. nih.gov

Preparation of Hybrid Molecular Architectures

The bifunctional nature of this compound makes it an excellent candidate for the construction of complex hybrid molecular architectures, including organometallic complexes, co-crystals, and functionalized scaffolds.

Co-crystal and Salt Formation for Supramolecular Assembly

The carboxylic acid group of this compound is a prime functional group for forming co-crystals and salts through hydrogen bonding and other non-covalent interactions. This allows for the construction of intricate supramolecular architectures with tailored physicochemical properties.

The formation of co-crystals or salts between a carboxylic acid and a nitrogenous base is a well-established strategy in crystal engineering. nih.govnih.gov The outcome, whether a neutral co-crystal or an ionic salt, is largely dependent on the difference in pKa values between the acid and the base. In a study of various substituted thiophene carboxylic acid derivatives and nitrogenous bases, both neutral O–H···N hydrogen bonds (in co-crystals) and charge-assisted N⁺–H···O⁻ hydrogen bonds (in salts) were observed. nih.gov

Thiophene-Arylamide Scaffold Construction and Modification

The carboxylic acid functionality of this compound can be readily converted to an amide, providing access to a wide range of thiophene-arylamide scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved by splicing nicotinic acid and a thiophene moiety. rsc.org This typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an appropriate amine. nih.gov A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl₄ has also been reported, offering a one-pot method for this transformation. nih.govd-nb.info

Once the thiophene-arylamide scaffold is constructed, it can be further modified to explore structure-activity relationships. For example, a series of novel thiophene-arylamide derivatives were designed and synthesized as potential inhibitors of the enzyme DprE1, which is a target for antitubercular drugs. nih.gov These synthetic efforts involved the systematic optimization of side chains flanking the thiophene core. nih.gov

Table 2: Synthetic Methods for Thiophene-Arylamide Bond Formation

| Method | Reagents | Key Features | Reference |

| Acyl Chloride Method | Thionyl chloride or oxalyl chloride, amine, base | Two-step process involving activation of the carboxylic acid. | nih.gov |

| Direct Condensation | TiCl₄, amine, pyridine | One-pot procedure for direct amide formation. | nih.govd-nb.info |

| Coupling Reagent-Mediated | Coupling reagents (e.g., DCC, EDC), amine, base | Widely used in peptide synthesis and for sensitive substrates. | diva-portal.org |

| I₂/TBHP Mediated | Iodine, tert-butyl hydroperoxide, amine | Metal-free system for the coupling of anilines with various acids. | sci-hub.se |

Mechanistic Biological Investigations of Thiophene Alkanoic Acid Derivatives

In Vitro Target Identification and Validation

Thiophene-alkanoic acid derivatives have been the subject of significant research to identify and validate their biological targets. These investigations are crucial for understanding their mechanisms of action and potential therapeutic applications.

A primary area of investigation for thiophene (B33073) derivatives has been in the field of antitubercular drug discovery, with a specific focus on the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a validated target for tuberculosis treatment researchgate.netnih.govsci-hub.st.

Thiophene-based compounds, particularly derivatives of thiophene-carboxamide like TCA1, have been identified as potent non-covalent inhibitors of DprE1. nih.govbohrium.com Structural and enzymatic studies have demonstrated that the thiophene scaffold plays a key role in the mode of inhibition. nih.gov X-ray crystallography of DprE1 in complex with TCA1 derivatives reveals that the thiophene ring settles into a hydrophobic pocket formed by amino acid residues Gly133, Lys367, Phe369, and Asn385. researchgate.net This binding is further stabilized by a hydrogen bond from His132. researchgate.net

Systematic optimization of the thiophene core and its side chains has led to the development of new lead compounds with significant inhibitory activity. For example, certain thiophene-arylamide derivatives have shown potent inhibition of DprE1 with half-maximal inhibitory concentration (IC50) values in the range of 0.2-0.9 μg/mL. nih.gov These compounds were effective against both drug-susceptible and drug-resistant tuberculosis strains. bohrium.comnih.gov

| Compound | DprE1 Inhibition (IC50) | M. tuberculosis MIC (H37Rv) | Reference |

| TCA1 | 48 ± 14 nM | 0.048 µM | researchgate.net |

| TCA007 | 5 ± 2 nM | Not Reported | researchgate.net |

| TCA481 | Not Reported | 5-fold more potent than TCA1 | researchgate.net |

| Compound 23j | 0.2 - 0.9 µg/mL | 0.02 - 0.12 µg/mL | bohrium.comnih.gov |

| Compound 25a | 0.2 - 0.9 µg/mL | 0.02 - 0.12 µg/mL | bohrium.comnih.gov |

Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The interaction between thiophene-alkanoic acid derivatives and their biological targets is defined by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. acs.org In the case of DprE1 inhibitors, the thiophene moiety of the lead compound TCA1 binds deep within the active site. acs.org

The binding is predominantly characterized by:

Hydrophobic Interactions : The thiophene ring itself is located in a hydrophobic pocket. researchgate.netnih.gov

Hydrogen Bonding : A distinct hydrogen bond forms between the thiophene moiety and the His132 residue of the enzyme. acs.org Additionally, carbonyl groups often present in these derivatives form multiple hydrogen bonds with other residues like Lys418 and Ser228. nih.govacs.org

The sulfur atom within the thiophene ring can enhance drug-receptor interactions by participating in hydrogen bonding, which can improve the binding affinity of the compound. nih.gov The planar nature of the thiophene ring may also contribute to the effective binding of these ligands to their receptors. nih.gov Molecular docking studies on other thiophene derivatives targeting enzymes like cyclooxygenase (COX) have also highlighted the importance of binding energy in predicting inhibitory potential. nih.gov

Beyond direct enzyme inhibition, research has shown that thiophene carboxylic acid derivatives can modulate various molecular pathways. For instance, certain methoxy-substituted thiophene compounds have been observed to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8. nih.gov They were also found to inhibit the activation of key signaling pathways such as ERK, p38, and NF-ĸB. nih.gov

In the context of cancer research, some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway. nih.gov These compounds inhibited the proliferation, migration, and invasion of cancer cells by suppressing the phosphorylation of myosin light chains and the formation of stress fibers, which are regulated by this pathway. nih.gov Other thiophene derivatives have been found to reduce the expression of pro-inflammatory genes including IL-1β, IL-6, and TNF-α. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and efficacy of drug candidates. For thiophene-alkanoic acid derivatives, these studies have provided valuable insights into how structural modifications influence biological activity.

The length and flexibility of the alkyl chain attached to the thiophene ring can significantly influence biological activity. In a study comparing two thiophene derivatives, the only structural difference was the substitution of a phenyl group with a hexyl group. nih.gov The compound with the hexyl chain was approximately three times more potent, suggesting that the greater length or flexibility of the hexyl chain is a critical factor for increased activity in that specific context. nih.gov The insertion of flexible chains as substituents can increase the solubility of thiophene-based polymers but may also produce a twist in the structure, altering the compound's properties. mdpi.com These findings underscore the importance of the alkanoic acid chain in optimizing the interaction of the molecule with its biological target.

SAR studies on DprE1 inhibitors have been particularly revealing regarding the influence of substituents on the thiophene ring. nih.gov The 2,3-disubstituted thiophene moiety has been identified as playing a crucial role in maintaining key interactions within the enzyme's active site. acs.org

Modifications to the thiophene ring have produced varied results:

A fluoro substituent on the thiophene ring resulted in an analog (TCA481) that was five times more potent than the parent compound TCA1 based on its minimum inhibitory concentration (MIC). researchgate.net

Conversely, adding a methyl group to the thiophene ring led to reduced activity against M. tuberculosis. researchgate.net

These studies highlight that even minor substitutions on the thiophene ring can significantly alter the compound's efficacy, providing a clear path for rational drug design. researchgate.netnih.gov The electronic properties of the substituent group can affect the reactivity of the entire molecule. nih.gov For instance, electron-withdrawing groups can stabilize negative charges that appear on the thiophene ring during certain reactions, thereby influencing the reaction's energy barrier. nih.gov

| Compound/Modification | Effect on Antitubercular Activity | Reference |

| Fluoro substituent on thiophene (TCA481) | 5-fold increase in potency (MIC) vs. TCA1 | researchgate.net |

| Methyl group on thiophene | Reduced activity | researchgate.net |

| Modification of terminal carbamate (B1207046) moiety | Can enhance metabolic stability | bohrium.com |

Conformation-Activity Correlations in Thienylalkanoic Acid Scaffolds

The biological activity of thienylalkanoic acid derivatives is intricately linked to their molecular structure and conformation. Structure-activity relationship (SAR) studies aim to decipher how specific structural modifications influence the compound's therapeutic effects. These analyses are crucial for optimizing lead compounds to enhance potency and selectivity.

For thiophene-based compounds, the nature and position of substituents on the thiophene ring significantly impact their biological activities, including antimicrobial and anti-inflammatory properties. bohrium.comresearchgate.netmdpi.com For instance, in a series of thienylcyanoguanidine derivatives, substitutions on the thiophene ring were evaluated for their effect on potassium channel opening activity. It was observed that bioisosterism between a benzene (B151609) and a thiophene ring played a role in the activity of arylcyanoguanidines. nih.gov Specifically, derivatives like N-cyano-N'-(5-cyano-3-thienyl)-N"-tert-pentylguanidine and N-(5-bromo-3-thienyl)-N'-cyano-N"-tert-pentylguanidine demonstrated excellent activity. nih.gov

In the context of antibacterial agents, SAR studies on thiophene-2-carboxamide derivatives revealed that the type of substituent at position-3 was critical. Derivatives with an amino group at this position showed more potent antioxidant and antibacterial activity than those with hydroxyl or methyl groups, a difference attributed to the presence of the amino group and the absence of an azo moiety. nih.gov Furthermore, the position of substituents on an attached benzamide (B126) group also modulates activity; a substituent in the meta position led to a more potent reduction in the minimum inhibitory concentration (MIC) against Acinetobacter baumannii and Escherichia coli compared to the ortho or para positions. nih.gov These findings underscore that modifications to the peripheral structure, including the alkanoic acid chain length and substitutions on the thiophene ring, are key determinants of the compound's interaction with biological targets. drugdesign.orgyoutube.com

Mechanistic Insights into Antimicrobial Activity

Thiophene derivatives have emerged as a significant class of compounds with a broad range of antimicrobial properties. mdpi.comencyclopedia.pub Their mechanism of action often involves targeting essential cellular processes in pathogens, leading to growth inhibition or cell death. The versatility of the thiophene scaffold allows for structural modifications that can tune its activity against specific microbes. bohrium.com

Antifungal Mechanisms Against Pathogenic Strains (e.g., Candida auris)

Candida auris is a multidrug-resistant fungal pathogen that poses a significant global health threat. nih.govmdpi.com Thiophene derivatives have shown promise in combating this and other resistant Candida species. Their antifungal mechanisms are often multifaceted.

One primary mechanism involves the disruption of the fungal cell membrane's integrity. mdpi.com This can be achieved by interfering with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Some thiophene derivatives, such as N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, are believed to inhibit enzymes involved in the ergosterol pathway. nih.gov This disruption leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.

Furthermore, some thiophene-based compounds can induce apoptosis in fungal cells through the generation of oxidative stress. mdpi.comnih.gov This involves causing damage to critical cellular components like the plasma membrane, mitochondria, and the nucleus. nih.gov For instance, thiophene-thiosemicarbazone has been observed to cause retraction of the plasma membrane and changes in mitochondrial and nuclear morphology in C. albicans. nih.gov The synergistic effect of some thiophene derivatives with established antifungal drugs like fluconazole (B54011) suggests that they can overcome existing resistance mechanisms, making them valuable candidates for combination therapies against resistant strains like C. auris. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis Strains

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids, which is a key target for many antitubercular drugs. nih.govfrontiersin.org Thiophene derivatives represent a class of compounds that effectively inhibit Mtb by targeting the biosynthesis of these essential mycolic acids. nih.gov

A crucial enzyme in the final step of mycolic acid synthesis is the polyketide synthase Pks13. frontiersin.orgnih.gov Studies have identified a class of thiophene compounds that directly inhibit Pks13. The mechanism involves blocking the loading of fatty acyl-AMP onto the enzyme, a critical step in the condensation reaction that forms mycolic acids. nih.govresearchgate.net This inhibition is highly specific, as demonstrated by the development of resistance in Mtb strains with mutations in the Pks13 gene. nih.gov Treatment with these thiophene inhibitors leads to a bactericidal effect comparable to the first-line drug isoniazid. nih.govresearchgate.net

Other thiourea-containing drugs like isoxyl (B29260) have also been shown to inhibit mycolic acid synthesis, although their precise target within the pathway can differ. nih.govnih.gov For instance, isoxyl specifically inhibits the Δ9-stearoyl desaturase (DesA3), leading to a decrease in oleic acid, a precursor for certain mycolic acids. nih.gov The validation of Pks13 and other enzymes in this pathway as druggable targets highlights the therapeutic potential of thiophene derivatives in developing new treatments for tuberculosis, including drug-resistant strains. frontiersin.orgnih.gov

Broad-Spectrum Antibacterial Activity Profiling

Thiophene derivatives exhibit activity against a wide range of bacteria, including both Gram-positive and Gram-negative pathogens. nih.govmdpi.com Their effectiveness is often attributed to the diverse chemical structures that can be synthesized, allowing for the targeting of various bacterial processes. researchgate.net

In vitro screening of novel thiophene compounds has demonstrated promising activity against strains like Streptococcus pneumoniae, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). mdpi.com Some derivatives have shown potency even greater than standard antibiotics like gentamicin (B1671437) against specific strains, such as P. aeruginosa. nih.govmdpi.com The intrinsic resistance of Gram-negative bacteria, due to their outer lipopolysaccharide membrane, makes the activity of these compounds particularly noteworthy. nih.gov

The mechanism of action for some thiophenyl-substituted pyrimidine (B1678525) derivatives involves the inhibition of the FtsZ protein. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts the formation of the Z-ring, leading to filamentation and eventual cell death. This mode of action is effective against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Other thiophene derivatives have been shown to increase bacterial membrane permeability and reduce the adherence of bacteria to host cells. nih.gov

| Compound Type | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene Derivative 2 | A. baumannii | 16 | nih.govresearchgate.net |

| Thiophene Derivative 2 | E. coli | 16 | nih.govresearchgate.net |

| Thiophene Derivative 4 | Col-R A. baumannii | 4 - 16 | nih.govresearchgate.net |

| Thiophene Derivative 5 | Col-R A. baumannii | 16 - 32 | nih.gov |

| Thiophene Derivative 7 | E. coli | 8 | nih.gov |

| Thiophene Derivative 8 | Col-R E. coli | 8 - 32 | nih.gov |

Antioxidant Activity Investigations and Radical Scavenging Mechanisms

Thiophene and its derivatives are recognized for their antioxidant properties, acting as scavengers of free radicals which contribute to oxidative stress. bohrium.comresearchgate.net Oxidative stress is implicated in numerous disease pathologies, making antioxidant compounds a subject of significant research interest. nih.gov The antioxidant capacity of thiophene-containing molecules is largely attributed to the sulfur atom within the heterocyclic ring. nih.gov

The mechanism by which these compounds exert their antioxidant effect often involves hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it and interrupting oxidative chain reactions. nih.gov The sulfur atom in the thiophene ring can act as a four-electron reducing agent, enabling it to neutralize reactive oxygen species (ROS) like peroxyl radicals. nih.gov

The radical scavenging activity of thiophene derivatives has been evaluated using various assays, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govresearchgate.net Studies have shown that while the antiradical capacity of simple thiophene may be modest compared to standards like Trolox, the addition of certain functional groups, such as an aminocarbonitrile group, can significantly enhance its antiperoxyradical capacity. nih.gov This indicates that, similar to their antimicrobial activity, the antioxidant potential of thienylalkanoic acids can be finely tuned through chemical modification. nih.gov

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Amino thiophene-2-carboxamide 7a | ABTS | 62.0% inhibition | nih.gov |

| Thiophene | ORAC | Antiperoxyradical activity detected | nih.gov |

| 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | ORAC | High antiperoxyradical capacity (5.82) | nih.gov |

Applications in Materials Science and Polymer Chemistry

Integration of 6-(Thiophen-2-yl)hexanoic Acid into Polymeric Systems

The dual functionality of this compound allows for its incorporation into a variety of polymer architectures, enabling the development of materials that are both biodegradable and electronically active, or that can be readily functionalized for specific applications.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. The versatility of bacteria such as Pseudomonas putida allows for the incorporation of a wide range of monomer units into the PHA backbone, enabling the production of "designer" polymers with specific functionalities. This is achieved by feeding the bacteria non-natural fatty acid analogues, which are then processed through metabolic pathways like the β-oxidation cycle and incorporated into the growing polymer chain. nih.govnih.gov

While direct studies on the incorporation of this compound were not found, extensive research demonstrates the successful integration of other ω-functionalized hexanoic acids and aromatic alkanoic acids into PHAs by P. putida. For instance, this bacterium can produce PHAs containing repeating units derived from substrates like 5-phenylvaleric acid and 6-(p-methylphenoxy)hexanoic acid. researchgate.net The metabolic machinery of P. putida is well-suited to convert these fatty acid precursors into the corresponding (R)-3-hydroxyacyl-CoA substrates required by the PHA polymerase enzyme. nih.gov Given this demonstrated metabolic flexibility, it is highly plausible that this compound could serve as a substrate for P. putida, leading to the formation of a novel biodegradable polymer with thiophene (B33073) moieties in its side chains. Such a material would combine the biodegradability of the PHA backbone with the electronic properties and reactivity of the thiophene group.

| Substrate Fed to Bacteria | Resulting Monomer Unit in PHA | Bacterial Strain |

|---|---|---|

| 5-Phenylvaleric Acid (5PVA) | 3-Hydroxy-5-phenylvalerate | Pseudomonas putida |

| 6-(p-Methylphenoxy)hexanoic Acid (6pMPH) | 3-Hydroxy-6-(p-methylphenoxy)hexanoate | Pseudomonas oleovorans |

| 8-(p-Methylphenoxy)octanoic Acid (8pMPO) | 3-Hydroxy-6-methylphenoxyhexanoate | Pseudomonas putida |

| 6-Acetylthiohexanoic Acid | Corresponding acylthioalkanoate monomer | Pseudomonas putida |

The carboxylic acid group of this compound serves as a versatile anchor point for creating functionalized polymers through several chemical strategies. This functional handle allows the molecule to be attached to other polymer backbones or to be used as a monomer in step-growth polymerizations.

One primary method is through conventional esterification or amidation reactions. The carboxylic acid can react with hydroxyl or amine groups on other polymers, covalently grafting the thiophene-containing side chain onto a pre-existing backbone. This approach allows for the modification of commodity polymers, imparting new electronic or reactive properties.

Alternatively, the molecule can act as a monomer or co-monomer in condensation polymerizations. For example, it can be reacted with diols to form polyesters or with diamines to form polyamides. This results in polymers where the thiophene unit is regularly incorporated into the main chain or as a pendant group, depending on the other monomers used. Research on polythiophenes has demonstrated the synthesis of polymers with carboxylic acid groups located on the side chains. d-nb.info These groups not only enhance solubility but also provide sites for post-polymerization modification, allowing for the attachment of other functional molecules or for influencing the polymer's self-assembly through hydrogen bonding. d-nb.info The presence of the carboxylic acid group in this compound makes it an ideal candidate for these synthetic strategies, enabling the design of polymers with precisely controlled architectures and functionalities.

Role in Organic Electronic Materials

Thiophene and its derivatives are cornerstone materials in the field of organic electronics due to their excellent charge transport properties and chemical stability. oled-intermediates.com this compound serves as a functionalized building block for creating sophisticated organic electronic materials.

The thiophene ring of this compound is the electronically active component, capable of forming π-conjugated systems. Through oxidative polymerization, either chemically or electrochemically, the thiophene units can be linked together to form polythiophene, a well-known conductive polymer. google.com When this compound is used as the monomer, the resulting polymer features a polythiophene backbone with pendant hexanoic acid side chains.

These side chains play a crucial role. Firstly, they impart solubility to the otherwise intractable polythiophene backbone, allowing the polymer to be processed from solution using techniques like spin-coating or inkjet printing. Secondly, the terminal carboxylic acid group provides a reactive site for further functionalization, tuning the electronic properties of the polymer, or enabling its attachment to surfaces or other molecules. d-nb.inforsc.org This bifunctionality makes it a valuable precursor for creating processable and functional organic semiconductors for a range of electronic applications.

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) rely on active layers made from organic semiconductors where charge transport and light emission occur. Thiophene-based molecules are among the most successful materials for these applications. nih.govresearchgate.net this compound can be used as a fundamental building block in the synthesis of more complex, high-performance materials for OFETs and OLEDs. rsc.orgnih.gov

In OFETs, ordered molecular packing is crucial for efficient charge transport. The carboxylic acid group can be used to promote self-assembly through hydrogen bonding or to anchor the molecules onto the dielectric surface, potentially leading to more ordered thin films and higher charge carrier mobilities. nist.gov

In OLEDs, thiophene derivatives are often used to construct molecules with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination. beilstein-journals.orgrsc.org Donor-π-acceptor type molecules, which are common in modern OLED emitters, can be synthesized using thiophene as the π-bridge. nih.gov The carboxylic acid functionality of this compound could be modified to attach electron-donating or electron-accepting groups, allowing for the precise tuning of the molecule's optoelectronic properties for use as an emitter or host material in an OLED device.

| Device Type | Thiophene-Based Material | Key Performance Metric | Value |

|---|---|---|---|

| OFET | Bisthiazole derivative of thiophene oligomer | Hole Mobility | 1.83 cm2 V-1 s-1nih.gov |

| OLED | Fluorene-benzotriazole polymer with thiophene linker (TP2) | Maximum Current Efficiency | 1.38 cd A-1rsc.org |

| OLED | Thienothiophene-based D-π-A molecule (DMB-TT-TPA) | Maximum Power Efficiency | 6.70 lm W-1nih.gov |

| OFET | Polymer PDPPF-TFPT with Thiophene–tetrafluorophenyl–thiophene block | Hole Mobility | 0.40 cm2 V-1 s-1rsc.org |

| OFET | Polymer PDPPF-TFPT with Thiophene–tetrafluorophenyl–thiophene block | Electron Mobility | 0.12 cm2 V-1 s-1rsc.org |

Nanocomposite Formation and Interface Chemistry

The formation of polymer nanocomposites, where inorganic nanoparticles are dispersed within a polymer matrix, often requires careful control of the interface between the two components. This compound is an ideal molecule for modifying this interface, acting as a molecular bridge that connects the inorganic and organic phases.

The carboxylic acid group readily binds to the surface of metal oxide nanoparticles, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄). acs.orgresearchgate.net Studies on the modification of TiO₂ nanoparticles show that carboxylic acids can chemically bond to the surface, often in a bidentate chelating mode, creating a robust organic layer on the inorganic core. acs.org This surface modification serves two main purposes. First, it passivates the nanoparticle surface and improves its compatibility with a polymer matrix, preventing agglomeration and leading to a more uniform dispersion. mdpi.com

Second, the outward-facing thiophene groups create a functional surface on the nanoparticle. This thiophene "skin" can then be polymerized in-situ, causing the nanoparticles to be covalently integrated into a growing polythiophene matrix. This results in a hybrid nanocomposite where the nanoparticles are intimately and robustly linked to the polymer, enhancing the material's mechanical, thermal, and electronic properties. This strategy is effective for creating functional materials for applications ranging from photocatalysis to magnetic devices. researchgate.netrsc.org

Advanced Characterization and Spectroscopic Analysis of 6 Thiophen 2 Yl Hexanoic Acid

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For 6-(Thiophen-2-yl)hexanoic acid, with a chemical formula of C₁₀H₁₄O₂S, the nominal molecular weight is 198.28 g/mol cymitquimica.com. HRMS can distinguish this from other compounds of the same nominal mass by measuring the exact mass, accounting for the mass defects of the constituent atoms.

While specific experimental HRMS data for this compound is not widely published, the expected fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be predicted based on its structure. The molecular ion peak (M⁺) would be prominent. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the thiophene (B33073) ring, leading to the formation of a stable thienylmethyl cation.

McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Loss of Functional Groups: Common losses for carboxylic acids include the hydroxyl radical (M-17) and the entire carboxyl group (M-45) libretexts.org. Fragmentation of the thiophene ring itself could lead to the loss of a CS radical researchgate.net.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the thiophene ring protons and the aliphatic chain protons. The three protons on the 2-substituted thiophene ring typically appear in the aromatic region (around 6.8-7.2 ppm) and exhibit a characteristic splitting pattern (doublet of doublets, doublet, and triplet). The protons on the hexanoic acid chain would appear further upfield, with the methylene (B1212753) group adjacent to the thiophene ring appearing around 2.8 ppm and the one adjacent to the carboxyl group around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H data. The carbon of the carboxyl group (C=O) is highly deshielded and would appear far downfield, typically around 179-180 ppm. The carbons of the thiophene ring would resonate in the aromatic region (approx. 123-145 ppm), while the aliphatic carbons of the hexanoic acid chain would appear upfield (approx. 24-34 ppm) bmrb.io.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| Thiophene H-5 | ~7.1 | d | Carboxyl (C=O) | ~179 |

| Thiophene H-3 | ~6.8 | d | Thiophene C-2 | ~145 |

| Thiophene H-4 | ~6.9 | t | Thiophene C-5 | ~127 |

| α-CH₂ (Thiophene side) | ~2.8 | t | Thiophene C-3 | ~125 |

| α-CH₂ (Acid side) | ~2.3 | t | Thiophene C-4 | ~123 |

| β, γ, δ-CH₂ | ~1.3-1.7 | m | Aliphatic CH₂ | ~24-34 |

2D NMR Techniques: To confirm these assignments unambiguously, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal the coupling between adjacent protons in the hexanoic acid chain and within the thiophene ring, while HSQC would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, which have characteristic absorption or scattering frequencies.

For this compound, the spectra would be dominated by features from the carboxylic acid and the thiophene ring.

Carboxylic Acid Vibrations: A very strong and sharp absorption band for the carbonyl (C=O) stretch would be expected around 1700-1715 cm⁻¹. This is one of the most prominent peaks in the IR spectrum. Additionally, a very broad O-H stretching band would appear in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching signals.

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring are expected in the 1300-1530 cm⁻¹ region iosrjournals.orgresearchgate.net. The C-H stretching of the ring protons would appear just above 3000 cm⁻¹. The C-S stretching vibration is typically weaker and found at lower wavenumbers, often between 600-850 cm⁻¹ iosrjournals.org.

Aliphatic Chain Vibrations: The C-H stretching vibrations of the methylene groups in the hexanoic acid chain would be observed in the 2850-2960 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | FTIR |

| Aromatic C-H Stretch | ~3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FTIR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700-1715 (strong) | FTIR, Raman |

| C=C Stretch (Thiophene Ring) | 1300-1530 | FTIR, Raman |

| C-S Stretch (Thiophene Ring) | 600-850 | Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

As of now, a crystal structure for this compound has not been reported in public crystallographic databases. However, if a suitable single crystal were grown, this technique would reveal crucial information about its solid-state architecture. It would be expected that in the solid state, the carboxylic acid groups would form intermolecular hydrogen bonds with neighboring molecules. A common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are held together by a pair of strong O-H···O hydrogen bonds. X-ray analysis would confirm the presence of such supramolecular interactions and detail the precise packing of the molecules in the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Thienylalkanoic Acid Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules—those that are non-superimposable on their mirror images. Since this compound is an achiral molecule, it does not exhibit a CD spectrum.

However, CD spectroscopy is an invaluable tool for studying chiral derivatives of thienylalkanoic acids. If a stereocenter were introduced into the molecule, for instance by adding a substituent to the aliphatic chain, the resulting enantiomers would produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional structure of molecules and is widely used for:

Determining Enantiomeric Purity: The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample nih.gov.

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be determined nih.govresearchgate.net.

Studying Molecular Conformation: The specific shape and sign of the CD signals (known as Cotton effects) are dependent on the spatial arrangement of the chromophores (in this case, the thiophene ring), making it a powerful probe of molecular conformation in solution rsc.org.

Therefore, while not applicable to the parent compound, CD spectroscopy is a critical characterization technique for any chiral analogues of this compound developed for applications in materials science or pharmacology.

Computational and Theoretical Chemistry Studies of 6 Thiophen 2 Yl Hexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules. mdpi.comnih.gov These calculations provide a microscopic view of electron distribution and energy levels, which are key determinants of a molecule's behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is an indicator of the molecule's electron-donating ability, and the LUMO's energy reflects its electron-accepting tendency. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For 6-(Thiophen-2-yl)hexanoic acid, the electron-rich thiophene (B33073) ring is expected to significantly influence the FMOs.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's capacity to donate electrons. |

| ELUMO | -1.2 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 5.3 | The difference between HOMO and LUMO energies, which correlates with the chemical stability and reactivity of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, identifying regions that are rich or poor in electrons. proteopedia.org MEP maps use a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue denotes regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group would exhibit a high positive potential (blue), highlighting its acidic nature.

| Molecular Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Carbonyl Oxygen (C=O) | -35.0 | A region of high electron density, making it a likely site for interaction with electrophiles or hydrogen bond donors. |

| Hydroxyl Hydrogen (-OH) | +50.0 | A region of significant positive potential, indicating its high acidity and potential to act as a hydrogen bond donor. |

| Thiophene Ring | -15.0 to +10.0 | Displays a mixed potential, reflecting the aromatic system's electron distribution and potential for various types of interactions. |

Computational methods can accurately predict various spectroscopic properties, which is essential for the structural characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the proton of the carboxylic acid group is expected to appear significantly downfield (10-12 ppm). libretexts.org Protons on the thiophene ring would have characteristic shifts in the aromatic region, while the aliphatic protons of the hexanoic acid chain would appear upfield. mdpi.comyale.edu

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 11.5 | 175.0 |

| Thiophene C-H | 6.8 - 7.2 | 125.0 - 142.0 |

| -CH2- (alpha to COOH) | 2.4 | 34.0 |

| -CH2- (alpha to thiophene) | 2.9 | 30.0 |

| Other -CH2- | 1.3 - 1.7 | 24.0 - 31.0 |

UV-Vis Spectroscopy: Predictions of the UV-Vis spectrum are based on calculating the electronic transitions between molecular orbitals. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region due to π→π* transitions within the aromatic ring. researchgate.net

| Parameter | Predicted Value | Transition |

|---|---|---|

| λmax | 235 nm | π → π* |